molecular formula C6H4BrN3O B1383003 2-Azido-4-bromophenol CAS No. 58018-51-2

2-Azido-4-bromophenol

Cat. No.: B1383003
CAS No.: 58018-51-2
M. Wt: 214.02 g/mol
InChI Key: UMUSDAGYXBJRDQ-UHFFFAOYSA-N
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Description

2-Azido-4-bromophenol is an organic compound that features both azide and bromine functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromophenol typically involves the nucleophilic aromatic substitution of 4-bromophenol with sodium azide. The reaction is carried out under controlled conditions to ensure the selective substitution of the azide group at the desired position on the phenol ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF (dimethylformamide) as a solvent, and elevated temperatures.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Azido-4-bromophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-4-bromophenol primarily involves its reactivity as an azide compound. The azide group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .

Comparison with Similar Compounds

  • 2-Azido-4-chlorophenol
  • 2-Azido-4-fluorophenol
  • 2-Azido-4-iodophenol

Comparison: 2-Azido-4-bromophenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and stability, making it suitable for specific applications where other halogenated phenols might not be as effective .

Properties

IUPAC Name

2-azido-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSDAGYXBJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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